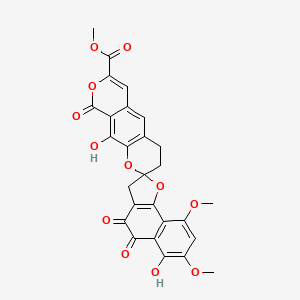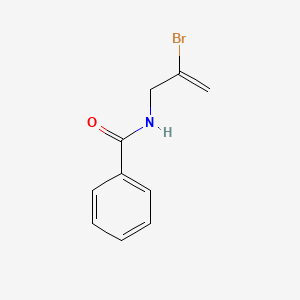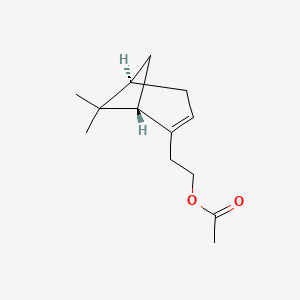![molecular formula C7H9N3O3 B13821142 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 38074-19-0](/img/structure/B13821142.png)
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a chemical compound with a unique bicyclic structure. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of 3-oxidopyraziniums and their cycloaddition reactions with acrylate and acrylic acid derivatives . The reaction conditions often involve room temperature and the use of specific reagents to ensure the desired stereochemical outcome.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the diazabicyclo[3.2.1]octane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted diazabicyclo[3.2.1]octane compounds. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Biology: Studied for its potential biological activities, including nematicidal properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The diazabicyclo[3.2.1]octane core can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane-2,4-dione: A similar compound with a different substitution pattern.
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol: Another related compound with different functional groups.
Uniqueness
3-Methyl-8-nitroso-3,8-diazabicyclo[321]octane-2,4-dione is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
38074-19-0 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C7H9N3O3/c1-9-6(11)4-2-3-5(7(9)12)10(4)8-13/h4-5H,2-3H2,1H3 |
InChI Key |
XXTPHRWMIWKSSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CCC(C1=O)N2N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
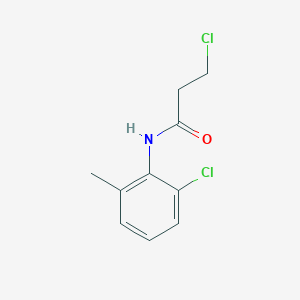
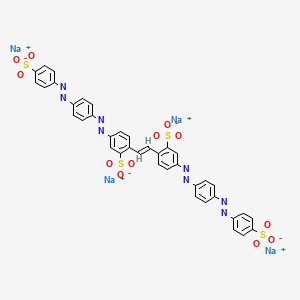
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

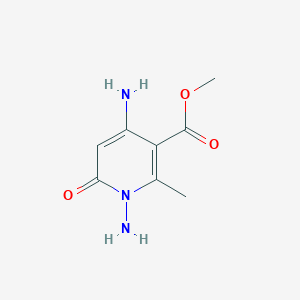
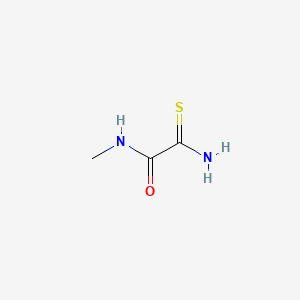

![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
